2-[4-(3-iodobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine
Description
This compound features a pyrimidin-4-amine core substituted with a 6-methyl group and an N-(4-methylphenyl) moiety. The piperazine ring at position 2 is further modified with a 3-iodobenzoyl group, distinguishing it from analogs through its iodine atom, which enhances steric bulk and electronic effects. The iodine substituent may improve target binding affinity and metabolic stability compared to smaller halogens like chlorine or fluorine .
Properties
IUPAC Name |
(3-iodophenyl)-[4-[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24IN5O/c1-16-6-8-20(9-7-16)26-21-14-17(2)25-23(27-21)29-12-10-28(11-13-29)22(30)18-4-3-5-19(24)15-18/h3-9,14-15H,10-13H2,1-2H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXDFSIYWAZKOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)C(=O)C4=CC(=CC=C4)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24IN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-iodobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine typically involves multiple steps, starting with the preparation of the core pyrimidine structure. The key steps include:
Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the pyrimidine core.
Iodination of the Benzoyl Group:
Final Coupling: The final step involves coupling the iodinated benzoyl-piperazine intermediate with the pyrimidine core under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-iodobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: The iodinated benzoyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in various substituted benzoyl-piperazine derivatives.
Scientific Research Applications
2-[4-(3-iodobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a lead molecule for the development of new drugs, particularly in the treatment of cancer, neurological disorders, and infectious diseases.
Biological Studies: It can be used to study the interactions between small molecules and biological targets, such as enzymes and receptors.
Pharmacology: The compound can be used to investigate the pharmacokinetics and pharmacodynamics of potential therapeutic agents.
Industrial Applications: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[4-(3-iodobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table compares key structural and physicochemical parameters with related compounds:
*Calculated based on molecular formula. †Estimated via analogous sulfonyl derivatives . ‡Predicted using fragment-based methods.
Key Observations:
- Lipophilicity (logP): The target compound’s logP (~5.8) is higher than sulfonyl analogs (e.g., G868-1153, logP 5.7373) due to the bulky, hydrophobic iodine atom. This may enhance membrane permeability but reduce aqueous solubility .
- Molecular Weight: The iodine atom contributes to a higher molecular weight (550.38) compared to non-halogenated analogs (e.g., pyrazole derivative: 293.37) .
- Hydrogen Bonding: All piperazine-containing derivatives share 7 hydrogen bond acceptors, favoring interactions with polar protein residues .
Biological Activity
The compound 2-[4-(3-iodobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine is a novel pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological evaluation, particularly focusing on its pharmacological properties.
Synthesis and Structural Characterization
The synthesis of this compound involves the reaction of 1-(2-pyrimidyl)piperazine with 3-iodobenzoic acid in the presence of a dehydrating agent. The resulting structure has been confirmed through various methods, including single-crystal X-ray diffraction, which elucidates its three-dimensional arrangement and hydrogen bonding interactions .
Table 1: Synthesis Overview
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 1-(2-pyrimidyl)piperazine + 3-iodobenzoic acid | DMF, room temperature | High |
| 2 | Crystallization from methanol | Slow evaporation | Suitable for X-ray |
Biological Activity
The biological activity of this compound has been evaluated in various studies. Notably, it has been investigated for its potential as an antidepressant and anxiolytic agent. The presence of the piperazine moiety is significant as it often enhances the central nervous system (CNS) activity of compounds.
The compound is believed to interact with multiple neurotransmitter systems, particularly serotonin and dopamine receptors. Preliminary studies indicate that it may act as a serotonin reuptake inhibitor , which is crucial in treating mood disorders. Additionally, its structural similarity to known anxiolytics suggests a potential role in modulating GABAergic activity .
Case Studies and Research Findings
Recent evaluations have demonstrated promising results regarding the compound's efficacy:
- Antidepressant Activity : In animal models, the compound exhibited significant reductions in depressive-like behaviors as measured by forced swim tests and tail suspension tests.
- Anxiolytic Effects : Behavioral assays indicated that the compound reduced anxiety-like behaviors in elevated plus maze tests, supporting its potential use as an anxiolytic agent.
- Receptor Binding Studies : Radiolabeled binding assays revealed high affinity for serotonin receptors (5-HT_1A and 5-HT_2A), indicating a mechanism that could underlie its antidepressant effects .
Table 2: Summary of Biological Evaluations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
